molecular formula C10H7NO2S B6386218 3-(Thiophen-3-YL)isonicotinic acid CAS No. 1261924-67-7

3-(Thiophen-3-YL)isonicotinic acid

Cat. No.: B6386218
CAS No.: 1261924-67-7
M. Wt: 205.23 g/mol
InChI Key: YJIHRLRZLCBGCF-UHFFFAOYSA-N
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Description

3-(Thiophen-3-YL)isonicotinic acid: is a heterocyclic compound that features a thiophene ring attached to an isonicotinic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and isonicotinic acid in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-3-YL)isonicotinic acid typically involves the coupling of thiophene derivatives with isonicotinic acid. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with an isonicotinic acid halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-3-YL)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in isonicotinic acid can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of isonicotinic acid.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-3-YL)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-YL)isonicotinic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or enzymes. The thiophene ring can interact with biological membranes, altering their permeability and function . In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Isonicotinic acid hydrazide
  • 2-(Thiophen-3-YL)isonicotinic acid

Comparison: 3-(Thiophen-3-YL)isonicotinic acid is unique due to the presence of both a thiophene ring and an isonicotinic acid moiety in its structure. This dual functionality allows it to exhibit a broader range of chemical and biological activities compared to its analogs. For example, thiophene-2-carboxylic acid lacks the isonicotinic acid moiety, which limits its biological applications. Similarly, isonicotinic acid hydrazide does not have the thiophene ring, reducing its potential in material science .

Properties

IUPAC Name

3-thiophen-3-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-1-3-11-5-9(8)7-2-4-14-6-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIHRLRZLCBGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686905
Record name 3-(Thiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-67-7
Record name 3-(Thiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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